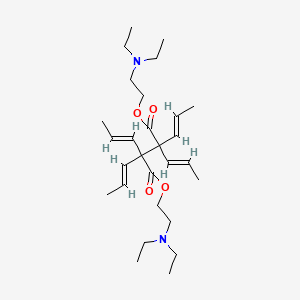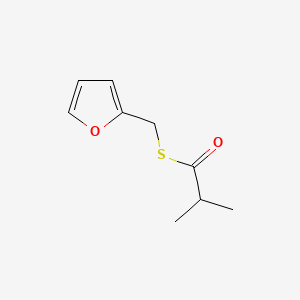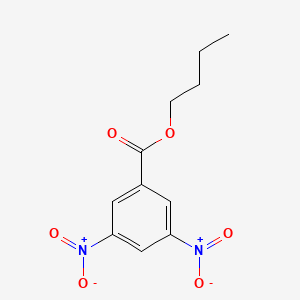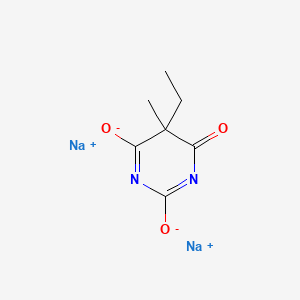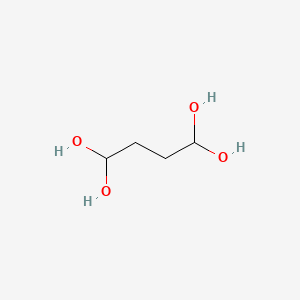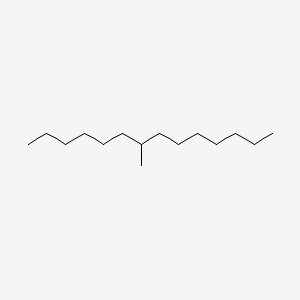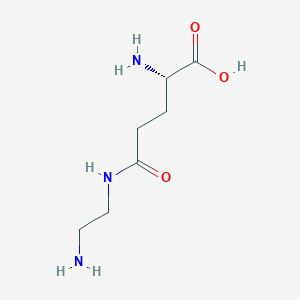
N-(2-Aminoethyl)-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-L-glutamine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an aminoethyl group attached to the L-glutamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-L-glutamine typically involves the reaction of L-glutamine with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Aminoethyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: this compound is investigated for its potential use in drug development and as a treatment for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminoethyl)-L-glutamine can be compared with other similar compounds such as:
N-(2-Aminoethyl)-glycine: This compound has a similar structure but lacks the glutamine backbone.
N-(2-Aminoethyl)-L-asparagine: Similar to this compound but with an asparagine backbone.
N-(2-Aminoethyl)-L-glutamic acid: Similar structure but with a glutamic acid backbone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both the aminoethyl group and the L-glutamine backbone. This unique combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
45102-55-4 |
|---|---|
Molekularformel |
C7H15N3O3 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(2-aminoethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H15N3O3/c8-3-4-10-6(11)2-1-5(9)7(12)13/h5H,1-4,8-9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI-Schlüssel |
VFJGSRBYEZCSMQ-YFKPBYRVSA-N |
Isomerische SMILES |
C(CC(=O)NCCN)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NCCN)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


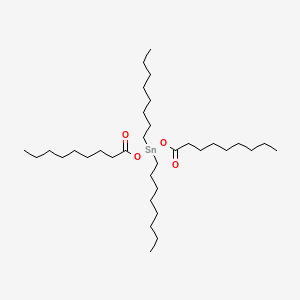



![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
